
1,4,7,10-Tetraaza-2,6-pyridinophane
概要
説明
1,4,7,10-Tetraaza-2,6-pyridinophane is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of diagnostic imaging, where it is used as a ligand for essential metal ion-based MRI and PET contrast agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraaza-2,6-pyridinophane typically involves the reaction of tert-butyl bromoacetate with the compound in dry acetonitrile. The reaction is facilitated by the presence of potassium carbonate as a base . The commercially available tert-butyl bromoacetate (0.27 g, 1.40 mmol, 0.20 ml, 2.2 equivalent) is dissolved in dry acetonitrile and added dropwise to the acetonitrile solution (30 ml) of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene-13-methoxy (0.15 g, 0.63 mmol, 1 equivalent) and potassium carbonate (0.26 g, 1.89 mmol, 3 equivalent) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the reaction conditions and using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
1,4,7,10-Tetraaza-2,6-pyridinophane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as Mn(II), Fe(II), Fe(III), Co(II), and Ni(II).
Substitution: Reacts with tert-butyl bromoacetate in the presence of potassium carbonate.
Common Reagents and Conditions
Reagents: Tert-butyl bromoacetate, potassium carbonate, dry acetonitrile.
Conditions: Reactions are typically carried out in dry acetonitrile at room temperature.
Major Products
科学的研究の応用
1,4,7,10-Tetraaza-2,6-pyridinophane, also known as pyclen, is a macrocyclic compound with a 12-membered ring containing four nitrogen atoms and two pyridine units. It is known for forming stable complexes with metal ions. Pyclen's structure makes it a versatile ligand in coordination chemistry, particularly in forming metal complexes. This compound has applications in diagnostic imaging, therapeutic applications, nanoparticle engineering, and catalysis.
Scientific Research Applications
Diagnostic Imaging
this compound can be used as a ligand for metal ion-based MRI and PET contrast agents.
Therapeutic Applications
This compound has potential uses in radical scavenging and metal chelation. Researchers have explored its derivatives as potential therapeutics for neurodegenerative diseases involving oxidative stress .
Nanoparticle Engineering
this compound can be immobilized onto dense silica nanoparticles for various applications.
Catalysis
Pyclen can be used as a ligand in metal complexes for various catalytic reactions. Iron complexes of this compound have demonstrated significant catalytic activity in organic transformations.
Chemical Properties and Reactions
This compound undergoes several chemical reactions, including complexation and substitution.
Complexation
It forms stable complexes with metal ions such as Mn(II), Fe(II), Fe(III), Co(II), and Ni(II). TREN's ability to form stable complexes with various metal ions makes it a valuable tool in coordination chemistry. Studying these complexes helps scientists understand the fundamental principles of metal-ligand interactions and their influence on properties like stability, reactivity, and electronic structure.
Substitution
It reacts with tert-butyl bromoacetate in the presence of potassium carbonate. Reactions are typically carried out in dry acetonitrile at room temperature.
Case Studies and Research Findings
作用機序
The mechanism of action of 1,4,7,10-Tetraaza-2,6-pyridinophane involves its ability to form stable complexes with metal ions. These complexes can enhance the contrast in MRI and PET imaging by altering the magnetic properties of the metal ions . The compound acts as a chelating agent, binding to metal ions and stabilizing them in a specific coordination environment .
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic compound used as a chelating agent for metal ions in diagnostic imaging.
1,4,7,10-Tetraaza-2,6-pyridinophane-3,6,9-triacetic acid (PCTA): A derivative of the compound with additional carboxylic acid groups.
Uniqueness
This compound is unique due to its specific structure that allows for the formation of highly stable metal complexes. This stability is crucial for its effectiveness as a contrast agent in diagnostic imaging .
生物活性
1,4,7,10-Tetraaza-2,6-pyridinophane, commonly known as pyclen, is a macrocyclic compound with significant interest in bioinorganic chemistry due to its ability to form stable complexes with various metal ions. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
Pyclen consists of a 12-membered ring that incorporates four nitrogen atoms and two pyridine units. This unique structure allows it to function effectively as a ligand in coordination chemistry. The presence of nitrogen significantly influences its electronic properties and reactivity, making it suitable for various biological applications.
The primary mechanism of action for pyclen revolves around its ability to form coordination complexes with metal ions. The lone pairs on the nitrogen atoms interact with metal ions, which leads to the formation of stable chelates. This interaction is crucial for mimicking metalloenzymes such as superoxide dismutase (SOD), which plays a vital role in managing oxidative stress in biological systems .
1. Diagnostic Imaging
Pyclen is utilized as a ligand in magnetic resonance imaging (MRI) and positron emission tomography (PET) contrast agents. Its high kinetic stability allows for effective imaging at lower doses compared to traditional agents. The compound's ability to target lesions with abnormal vascularity enhances its application in clinical diagnostics.
2. Therapeutic Potential
Pyclen has shown promise in therapeutic applications due to its radical scavenging properties and metal chelation abilities. It has been studied for its potential in treating neurodegenerative diseases characterized by oxidative stress and metal ion dysregulation . The incorporation of functional groups into the pyridine ring can further enhance its pharmacological profile by improving binding affinities and reducing toxicity.
Case Studies
-
Metal Complexes and Catalytic Activity
Research has demonstrated that iron complexes of pyclen exhibit significant catalytic activity in organic transformations. These studies reveal how variations in metal identity influence complex stability and reactivity . -
Therapeutic Efficacy in Neurodegeneration
Studies involving derivatives of pyclen have indicated their ability to detoxify reactive oxygen species and prevent the formation of amyloid plaques associated with Alzheimer's disease. In vitro experiments showed that these compounds could effectively chelate transition metals, thus mitigating oxidative stress . -
In Vivo Imaging Studies
In a recent study involving luminescent lanthanide complexes based on pyclen, researchers demonstrated successful targeting of prostate-specific membrane antigens in cancer cells. This study highlighted the potential for pyclen derivatives in enhancing imaging contrast and specificity for tumor detection .
Comparative Analysis
The following table summarizes key compounds related to this compound and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Diazacyclo-octane | 8-membered diazacyclic | Smaller ring size; less nitrogen content |
1,4-Bis(2-aminoethyl)piperazine | Pseudocyclic amine | Different ring structure; used mainly in drugs |
1,4-Diazabicyclo[2.2.2]octane | Bicyclic diazine | Unique bicyclic structure; strong basicity |
2,6-Diaminopyridine | Linear amine | Linear structure; used in polymer synthesis |
Q & A
Q. What synthetic methodologies are employed to synthesize 1,4,7,10-tetraaza-2,6-pyridinophane, and how is its purity validated?
Basic Research Question
The synthesis typically involves cyclization reactions of precursor amines and pyridine derivatives under controlled pH and temperature. For example, macrocyclic polyamines like this compound are synthesized via template-assisted cyclization or stepwise alkylation of pyridine-containing building blocks . Purity is validated using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C), and elemental analysis. X-ray crystallography is critical for confirming macrocyclic geometry and ligand conformation .
Q. How does the coordination geometry of this compound influence its metal-chelation properties?
Advanced Research Question
The ligand’s pyridine-nitrogen and amine donors create a distorted octahedral geometry when coordinating metal ions, which can be studied via X-ray crystallography and density functional theory (DFT) calculations. For instance, manganese(II) complexes exhibit distorted octahedral structures due to steric constraints from the pyridinophane backbone, impacting redox stability and catalytic activity . Potentiometric titrations and UV-vis spectroscopy are used to determine metal-binding constants and selectivity for specific ions (e.g., Mn, Fe) under varying pH conditions .
Q. What experimental approaches are used to evaluate this compound derivatives as MRI contrast agents?
Advanced Research Question
Derivatives functionalized with hydrogen-bonding groups (e.g., imidazole) are assessed for chemical exchange saturation transfer (CEST) effects. Saturation transfer NMR and phantom imaging experiments measure CEST signals at specific ppm ranges, correlating with exchangeable protons (e.g., amide or imidazole NH) . Comparative studies with analogous ligands (e.g., DOTA) help identify structural features enhancing sensitivity and selectivity in vivo .
Q. How can researchers investigate the catalytic activity of iron complexes of this compound in water oxidation?
Advanced Research Question
Cyclic voltammetry (CV) and bulk electrolysis are used to study redox behavior and catalytic turnover. Isotopic labeling (O) combined with mass spectrometry identifies oxygen sources in water oxidation. Spectroscopic techniques like Mössbauer and electron paramagnetic resonance (EPR) detect high-valent iron-oxo intermediates (Fe=O or Fe=O), while DFT calculations model reaction pathways and transition states .
Q. What methodologies assess the in vivo stability of radiometal complexes of this compound for nuclear imaging?
Advanced Research Question
Serum stability assays involve incubating Mn or Ga complexes in human or murine serum at 37°C, followed by radio-TLC or HPLC to quantify intact complex over time. Biodistribution studies in murine models track organ uptake and clearance. Structural modifications (e.g., cyclohexyl substituents) improve stability by reducing ligand flexibility, as confirmed by X-ray crystallography .
Q. How does this compound compare to other macrocycles in molecular recognition studies?
Basic Research Question
Fluorescence titration experiments measure binding constants for anions or metal ions. For example, pyridinophane-based probes show higher selectivity for Cu over Zn compared to cyclen derivatives, attributed to the rigid pyridine backbone. Competitive binding assays with EDTA or other chelators validate specificity .
Q. What strategies optimize the antioxidant capacity of this compound-metal complexes?
Advanced Research Question
Electrochemical methods (e.g., CV) assess redox activity, while cellular assays (e.g., DCFH-DA for reactive oxygen species) quantify antioxidant efficacy. Chelation of redox-active metals (e.g., Cu) is studied via UV-vis and EPR to prevent Fenton reactions. Modifying substituents (e.g., hydroxyl groups) enhances radical scavenging, validated in neuronal cell models .
Q. How can researchers resolve contradictions in catalytic efficiency data for pyridinophane complexes?
Methodological Guidance
Contradictions may arise from varying experimental conditions (pH, oxidant concentration). Controlled studies with standardized protocols (e.g., fixed [Ce] in water oxidation) and kinetic profiling (initial rate vs. turnover frequency) isolate contributing factors. Spectroscopic monitoring (e.g., UV-vis kinetics) identifies intermediate species that may deactivate the catalyst .
Q. What techniques characterize the hydrogen-bonding networks in this compound derivatives?
Basic Research Question
Solid-state NMR and X-ray crystallography reveal hydrogen-bonding patterns between amine/imine protons and water molecules or counterions. Solution-state NMR (e.g., H-N HSQC) maps proton exchange rates, while IR spectroscopy detects NH stretching frequencies indicative of hydrogen bonding .
Q. How do structural modifications of this compound enhance its targeting in theranostic applications?
Advanced Research Question
Conjugation to targeting vectors (e.g., monoclonal antibodies) is validated via MALDI-TOF or HPLC-MS. In vitro binding assays (e.g., surface plasmon resonance) quantify affinity for biomarkers (e.g., PSMA in prostate cancer). Preclinical PET/CT imaging evaluates tumor uptake of radiolabeled conjugates, with blocking studies confirming specificity .
特性
IUPAC Name |
3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMUPMQUMCDOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC=C2)CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343011 | |
Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78668-34-5 | |
Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。